3-Amino-6-(trifluoromethyl)-1-benzothiophene-1,1-dione
Overview
Description
3-Amino-6-(trifluoromethyl)benzo[b]thiophene 1,1-dioxide is a compound that has been studied for its potential applications in medicinal chemistry . It has been designed and synthesized as a STAT3 inhibitor, which is an attractive therapeutic target for cancer therapy .
Synthesis Analysis
The synthesis of similar compounds, such as aminobenzo[b]thiophene 1,1-dioxides, has been reported in the literature . These compounds were synthesized under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes . The formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack, followed by an S-migration process, was rationalized to lead to the products .Molecular Structure Analysis
The molecular structure of 3-Amino-6-(trifluoromethyl)benzo[b]thiophene 1,1-dioxide can be represented by the InChI code:1S/C9H6F3NO2S/c10-9(11,12)5-1-2-6-7(13)4-16(14,15)8(6)3-5/h1-4H,13H2
.
Scientific Research Applications
Synthesis and Properties of Dyes
- Benzo[b]thiophene-3(2H)-one-1,1-dioxide has been used to synthesize a range of disperse dyes, including styryl disperse dyes, novel annelated 2-aminothiophene-based azo dyes, and hydazone disperse dyes. These dyes have applications in coloring polyester materials (Bhatti & Seshadri, 2004).
Chemistry of Heterocycles
- New applications in the synthesis of heterocyclic systems, particularly in the creation of spiroheterocycles, have been explored using benzo[b]thiophen-3(2H)-one 1,1-dioxide. This chemical plays a crucial role in developing new molecular structures (Cekavicus et al., 2008).
Organic Synthesis
- The compound is also involved in various organic synthesis reactions, like the copper(I)-catalyzed sulfonylation of (2-alkynylaryl)boronic acids. This process allows for the efficient creation of benzo[b]thiophene 1,1-dioxides, which are important intermediates in organic synthesis (Mao et al., 2016).
Synthesis of Pharmaceutical Compounds
- Benzo[b]thiophene derivatives, including those derived from benzo[b]thiophene 1,1-dioxide, are important for their use as selective estrogen receptor modulators. They are typically synthesized through intramolecular cyclization (David et al., 2005).
Photodimerization and Photochromic Properties
- Benzo[b]thiophene-1,1-dioxide based diarylethenes have been studied for their photochromic properties. The effect of various substituents on the absorption and photochromic properties of these compounds has been explored (Chen et al., 2015).
Catalysis and Reaction Mechanisms
- The compound has been used in palladium-catalyzed C(sp3)-H arylations, which provide a new synthesis route for various benzo[b]thiophene derivatives. This process is notable for its operational simplicity and good yield (Liu et al., 2019).
Mechanism of Action
The compound has been evaluated as a STAT3 inhibitor . It has been found to inhibit the overexpressed and IL-6 induced phosphorylation levels of STAT3 without influencing the phosphorylation levels of the upstream kinases Src and Jak2 . It also suppressed the expressions of STAT3 downstream gene, Bcl-2 .
Properties
IUPAC Name |
1,1-dioxo-6-(trifluoromethyl)-1-benzothiophen-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2S/c10-9(11,12)5-1-2-6-7(13)4-16(14,15)8(6)3-5/h1-4H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGFKAHCDACNDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)S(=O)(=O)C=C2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901188224 | |
Record name | Benzo[b]thiophen-3-amine, 6-(trifluoromethyl)-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901188224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820707-54-7 | |
Record name | Benzo[b]thiophen-3-amine, 6-(trifluoromethyl)-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820707-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo[b]thiophen-3-amine, 6-(trifluoromethyl)-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901188224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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